Buxenone
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Overview
Description
Scientific Research Applications
Steroidal Alkaloid Isolation from Buxus sempervirens : A study identified (-)-(Z)-buxenone and its isomer (-)-(E)-buxenone as new steroidal alkaloids isolated from Buxus sempervirens, a plant of Turkish origin. This research contributes to the understanding of the chemical constituents of this plant species, which had not been previously identified from BUXUS species (Ahmed, Choudhary, Turkoz, & Şener, 1988).
Immunosuppressive Properties of Buxidin and E-Buxenone : Another study found that Buxidin and E-Buxenone, steroidal alkaloids from Buxus hyrcana, possess potent immunosuppressive properties. These compounds demonstrated significant suppressive effects on oxidative burst, chemotaxis, T-cell proliferation, and cytokine production, offering insights into their potential therapeutic applications in immunomodulation (Ahmed Mesaik et al., 2010).
Enzyme Inhibitory, Anti-fungal, and Anti-leishmanial Activities : Triterpenoidal alkaloids from Buxus hyrcana, including E-buxenone, showed moderate to weak inhibitory activities against certain enzymes, such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds also exhibited modest anti-fungal activities against Candida albicans and some showed weak anti-leishmanial activity, highlighting their potential in treating various infections and diseases (Ata et al., 2010).
Cholinesterase-Inhibiting Properties : A phytochemical investigation on Buxus hyrcana resulted in the isolation of triterpenoid alkaloids, including E-buxenone, which were found to be acetyl- and butyrylcholinesterase inhibitors. This suggests potential applications in treating diseases related to cholinesterase, such as Alzheimer's disease (Choudhary et al., 2006).
Mechanism of Action
Buxenone has been found to have immunosuppressive properties. It shows a clear suppressive effect on oxidative burst and chemotaxis in a dose-dependent manner. It also exhibits a suppressive effect on the phytohemagglutinin-stimulated T-cell proliferation . The immunomodulatory activity was further confirmed by the suppression of IL-2 and IL-4 production .
properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO/c1-7-16-17(27)14-23(5)19-9-8-18-21(2,3)20(26-6)10-11-24(18)15-25(19,24)13-12-22(16,23)4/h7,18-20,26H,8-15H2,1-6H3/b16-7+/t18-,19-,20-,22+,23-,24+,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXCNUVITXXGGX-PYVOAAPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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